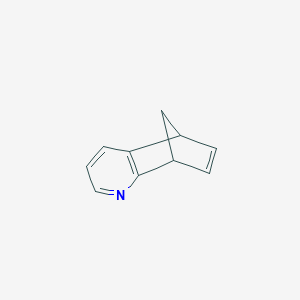

5,8-Dihydro-5,8-methanoquinoline

准备方法

合成路线和反应条件: 乙卡西酮可以通过多种方法合成。一种常见的路线是在还原胺化条件下,让丙苯酮与乙胺反应。 这个过程通常需要还原剂,例如氰基硼氢化钠或氢气,在催化剂(如钯碳)存在下进行 。

工业生产方法: 乙卡西酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 使用连续流反应器和自动化系统可以提高工业环境中的效率和安全性 。

化学反应分析

反应类型: 乙卡西酮会发生各种化学反应,包括:

氧化: 乙卡西酮可以被氧化形成相应的酮或羧酸。

还原: 乙卡西酮的还原可以得到仲胺。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括氢化铝锂或硼氢化钠。

主要产物:

氧化: 形成酮或羧酸。

还原: 产生仲胺。

取代: 形成取代的胺或酰胺.

科学研究应用

乙卡西酮在科学研究中有多种应用,包括:

作用机制

乙卡西酮的主要作用机制是作为中等活性的去甲肾上腺素释放剂和弱的多巴胺再摄取抑制剂 。这种双重作用会增加突触间隙中这些神经递质的水平,从而增强刺激和欣快感。 其分子靶标包括去甲肾上腺素和多巴胺转运蛋白,它们参与这些神经递质的再摄取 。

类似化合物:

甲卡西酮: 结构相似,但有一个甲基而不是乙基。

甲卡西酮: 在氮原子上有一个甲基,在苯环上有一个亚甲基。

二甲基卡西酮: 在氮原子上有两个甲基.

乙卡西酮的独特性: 乙卡西酮独特的结构,在氮原子上有一个乙基,使其有别于其他合成卡西酮。 这种结构差异影响其药理特性,使其成为中等活性的去甲肾上腺素释放剂和弱的多巴胺再摄取抑制剂 。

相似化合物的比较

Methcathinone: Similar in structure but has a methyl group instead of an ethyl group.

Mephedrone: Contains a methyl group on the nitrogen and a methylene group on the phenyl ring.

Dimethylcathinone: Features two methyl groups on the nitrogen.

Uniqueness of Ethcathinone: Ethcathinone’s unique structure, with an ethyl group on the nitrogen, distinguishes it from other synthetic cathinones. This structural difference influences its pharmacological properties, making it a moderately active noradrenaline releaser and a weak dopamine reuptake inhibitor .

生物活性

5,8-Dihydro-5,8-methanoquinoline is a compound that belongs to the quinoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties. The structure-activity relationship (SAR) is also examined to understand how modifications to the compound influence its biological efficacy.

Anticancer Activity

Research indicates that compounds derived from the quinoline scaffold exhibit notable anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through pathways involving Bcl-2 and Bax proteins. For example, studies have demonstrated that certain derivatives can upregulate Bcl-2 while downregulating Bax and cleaved caspase-3, leading to a dose-dependent lethal effect on cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10 | HeLeS3 | 0.59 | NQO1-dependent apoptosis |

| 11 | KB-vin | 1.52 | Induction of mitochondrial dysfunction |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. These compounds are effective against a range of bacteria and fungi due to their ability to disrupt cellular processes.

- Antibacterial Effects : Studies have shown that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| A | S. aureus | 0.25 µg/mL | Bactericidal |

| B | E. coli | 0.5 µg/mL | Bacteriostatic |

Other Pharmacological Properties

Beyond anticancer and antimicrobial effects, this compound has shown potential in other therapeutic areas:

- Antiviral Activity : Some derivatives have been investigated for their antiviral properties, particularly against influenza viruses. The activity is enhanced by increasing the lipophilicity of substituents on the anilide ring .

- Enzyme Inhibition : Compounds within this class have been identified as inhibitors of key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO1) and Cdc25 phosphatases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications:

- Substituents at C-6 and C-7 : Modifications at these positions significantly affect the compound's potency against various biological targets. For instance, introducing alkoxy groups at the C-6 position has been shown to enhance anticancer activity .

Case Studies

Several studies illustrate the biological potential of this compound derivatives:

- Study on Anticancer Efficacy : A series of synthesized derivatives were tested against MDA-MB-231 breast cancer cells. The most potent compound exhibited an IC50 value of 0.06 µM, demonstrating superior efficacy compared to standard chemotherapeutics like adriamycin .

- Antimicrobial Evaluation : A derivative was evaluated for its antibacterial activity against multidrug-resistant strains of bacteria. The compound displayed a MIC value of 0.25 µg/mL against resistant S. aureus strains .

属性

IUPAC Name |

3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-9-7-3-4-8(6-7)10(9)11-5-1/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAVRLDHVKQLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。